- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
Cas no 915948-98-0 (azetidin-1-yl-(5-chloropyrazin-2-yl)methanone)
El azetidin-1-il-(5-cloropirazin-2-il)metanona es un compuesto orgánico que combina un núcleo de azetidina con un grupo 5-cloropirazin-2-ilmetanona. Esta estructura confiere propiedades únicas, como alta reactividad y potencial actividad biológica, particularmente en la síntesis de fármacos y agroquímicos. Su grupo cloropirazinilo mejora la estabilidad y selectividad en reacciones de acoplamiento, mientras que el anillo de azetidina aporta rigidez estructural, favoreciendo interacciones específicas con dianas moleculares. Es útil en química médica para el desarrollo de inhibidores enzimáticos o moduladores de receptores, destacando su versatilidad en la formación de derivados funcionalizados. Su pureza y reactividad lo hacen valioso en investigaciones preclínicas.
915948-98-0 structure
Product Name:azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
Número CAS:915948-98-0
MF:C8H8ClN3O
Megavatios:197.621620178223
MDL:MFCD26394902
CID:786935
Update Time:2025-06-20
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Propiedades químicas y físicas
Nombre e identificación
-
- Methanone, 1-azetidinyl(5-chloro-2-pyrazinyl)-
- 2-(azetidin-1-ylcarbonyl)-5-chloropyrazine
- azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
- 1-Azetidinyl(5-chloro-2-pyrazinyl)methanone (ACI)
- 5-[(Azetidin-1-yl)carbonyl]-2-chloropyrazine
- Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
-
- MDL: MFCD26394902
- Renchi: 1S/C8H8ClN3O/c9-7-5-10-6(4-11-7)8(13)12-2-1-3-12/h4-5H,1-3H2
- Clave inchi: WIFSSWYPPHSSIV-UHFFFAOYSA-N
- Sonrisas: O=C(N1CCC1)C1C=NC(Cl)=CN=1
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099001633-1g |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 95% | 1g |
$721.14 | 2023-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-1 G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 1g |
¥ 4,290.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-5 G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 5g |
¥ 12,870.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-10 G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 10g |
¥ 21,450.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-25 G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 25g |
¥ 42,900.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-50 G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 50g |
¥ 68,640.00 | 2021-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150231-100mg |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 98% | 100mg |
¥1549.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150231-250mg |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 98% | 250mg |
¥2650.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150231-1g |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 98% | 1g |
¥5302.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150231-5g |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 98% | 5g |
¥8067.00 | 2024-04-25 |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
1.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
1.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide , Acetonitrile ; 5 h, rt → 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt
2.2 Reagents: Triethylamine Solvents: Dichloromethane ; 72 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt
2.2 Reagents: Triethylamine Solvents: Dichloromethane ; 72 h, rt
Referencia
- Property based optimisation of glucokinase activators - discovery of the phase IIb clinical candidate AZD1656, MedChemComm, 2012, 3(9), 1077-1081
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Referencia
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, rt; 30 min, 30 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C
2.2 Solvents: Water ; 60 °C → 10 °C
2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2
3.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
3.2 Reagents: Sodium hydroxide Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
4.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
5.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
5.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C
2.2 Solvents: Water ; 60 °C → 10 °C
2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2
3.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
3.2 Reagents: Sodium hydroxide Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
4.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
5.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
5.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Referencia
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Tetrabutylammonium chloride Solvents: Toluene ; rt → 73 °C
1.2 Reagents: Thionyl chloride ; 60 min, 73 °C; 4 h, 73 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
1.2 Reagents: Thionyl chloride ; 60 min, 73 °C; 4 h, 73 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Referencia
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
3.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
3.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Referencia
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C
1.2 Solvents: Water ; 60 °C → 10 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
4.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
4.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
1.2 Solvents: Water ; 60 °C → 10 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
4.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
4.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Referencia
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Raw materials
- Sodium 1,6-Dihydro-6-oxo-2,3-pyrazinedicarboxylate
- Methyl 5-chloropyrazine-2-carboxylate
- 5-Hydroxypyrazine-2-carboxylic acid
- 2,3-diaminobut-2-enedinitrile
- 5-chloropyrazine-2-carbonyl chloride
- 5-Chloropyrazine-2-carboxylic acid
- Azetidine hydrochloride
- 2-oxoacetic acid
- 6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Preparation Products
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Literatura relevante
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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